molecular formula C26H42N2O2 B14182602 1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione CAS No. 922706-71-6

1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione

Cat. No.: B14182602
CAS No.: 922706-71-6
M. Wt: 414.6 g/mol
InChI Key: WPMRQSVSCMCTJT-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an aminophenyl group attached to a pyrrolidine ring, which is further substituted with a hexadecyl chain. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam or an amino acid derivative.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic substitution reaction using 4-aminophenyl halide and the pyrrolidine ring.

    Attachment of the Hexadecyl Chain: The hexadecyl chain can be attached through an alkylation reaction using a hexadecyl halide and the aminophenyl-pyrrolidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-aminophenyl halide in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The hexadecyl chain can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

1-(4-Aminophenyl)-3-hexadecylpyrrolidine-2,5-dione can be compared with other similar compounds such as:

    1-(4-Aminophenyl)-3-octadecylpyrrolidine-2,5-dione: Similar structure but with an octadecyl chain instead of a hexadecyl chain.

    1-(4-Aminophenyl)-3-dodecylpyrrolidine-2,5-dione: Similar structure but with a dodecyl chain instead of a hexadecyl chain.

The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which can influence its biological activity and applications.

Properties

CAS No.

922706-71-6

Molecular Formula

C26H42N2O2

Molecular Weight

414.6 g/mol

IUPAC Name

1-(4-aminophenyl)-3-hexadecylpyrrolidine-2,5-dione

InChI

InChI=1S/C26H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-21-25(29)28(26(22)30)24-19-17-23(27)18-20-24/h17-20,22H,2-16,21,27H2,1H3

InChI Key

WPMRQSVSCMCTJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1CC(=O)N(C1=O)C2=CC=C(C=C2)N

Origin of Product

United States

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